UNC5115
Description
UNC5115 is a peptidomimetic ligand designed to target the aromatic cage of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). PRC2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing. This compound disrupts EED’s ability to bind H3K27me3, thereby allosterically inhibiting PRC2’s methyltransferase activity .
Developed through combinatorial chemistry and structure-guided optimization, this compound emerged from modifications of the natural ligand JARID2-K116me3. Key structural changes include replacing the C-terminal leucine residue with a piperidine core and substituting the tri-methyllysine group with an N-methyl-N-isopropylamine moiety. These alterations improved cellular permeability and reduced the number of amide bonds, enhancing drug-like properties . This compound exhibits a dissociation constant ($Kd$) of 1.14 μM for EED, demonstrating a 10-fold improvement in binding affinity compared to its precursor, JARID2-K116me3 ($Kd = 8.82$ μM) .
Propriétés
Formule moléculaire |
C33H53N5O3 |
|---|---|
Poids moléculaire |
567.82 |
Nom IUPAC |
(3aS,7aS)-Octahydro-indole-2(S)-carboxylic acid [1(S)-(1(S)-benzyl-2-oxo-2-piperidin-1-yl-ethylcarbamoyl)-5-(isopropyl-methyl-amino)-pentyl]-amide |
InChI |
InChI=1S/C33H53N5O3/c1-24(2)37(3)19-13-10-18-28(35-32(40)29-23-26-16-8-9-17-27(26)34-29)31(39)36-30(22-25-14-6-4-7-15-25)33(41)38-20-11-5-12-21-38/h4,6-7,14-15,24,26-30,34H,5,8-13,16-23H2,1-3H3,(H,35,40)(H,36,39)/t26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
HPURZZOPLJWEKA-IIZANFQQSA-N |
SMILES |
O=C([C@H]1N[C@@]2([H])CCCC[C@@]2([H])C1)N[C@H](C(N[C@@H](CC3=CC=CC=C3)C(N4CCCCC4)=O)=O)CCCCN(C(C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UNC-5115; UNC 5115; UNC5115 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Mechanistic Validation : this compound’s activity is strictly dependent on wild-type EED, as shown by abolished PRC2 inhibition in F97A, W364A, and Y365A EED mutants .
- Therapeutic Potential: this compound’s peptidomimetic design balances potency and permeability, addressing limitations of peptide-based inhibitors (e.g., poor stability). However, its moderate biochemical efficacy (~20% activity reduction) suggests room for further optimization .
- Synergy with Other Agents : Astemizole and this compound show complementary mechanisms; combining EED inhibitors with catalytic EZH2 blockers (e.g., EPZ005687) may enhance antitumor effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
